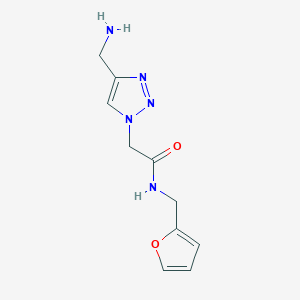

2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide

Overview

Description

2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide (AMFTA) is a heterocyclic compound that is used in a variety of scientific research applications. It is a member of the triazole family of compounds and is known for its wide range of biochemical and physiological effects. AMFTA has been used in a variety of laboratory experiments due to its ability to bind to various molecules and its ability to act as an enzyme inhibitor.

Scientific Research Applications

Pharmaceutical Development

The compound’s structure, which includes a furan ring and a triazole moiety, suggests potential utility in pharmaceutical development. Furan derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties . The triazole ring is a common feature in many drug molecules due to its resemblance to the peptide bond. It’s plausible that this compound could serve as a scaffold for developing new medications with improved efficacy and stability.

Agrochemical Formulation

Furan derivatives have been utilized in the synthesis of agrochemicals . The presence of the acetamide group in the compound could be explored for the development of novel herbicides or pesticides. Its application in this field could lead to more environmentally friendly and potent agrochemicals, contributing to sustainable agriculture practices.

Resin and Polymer Synthesis

The furan moiety is a key component in the production of resins and polymers . This compound could be investigated for its potential to create new types of furanic resins with specific properties such as increased thermal stability or biodegradability, which are highly desirable in the materials science industry.

Lacquer Production

Furan compounds are also used in the manufacture of lacquers . The unique chemical structure of this compound might offer advantages in the formulation of lacquers with improved adhesion, durability, and resistance to environmental factors.

Bioadhesive Development

The combination of furan and triazole rings could be advantageous in the design of bioadhesives . These materials are essential in medical applications such as tissue engineering and wound healing. Research into this application could lead to the development of bioadhesives with superior performance and biocompatibility.

Catalysis

The triazole ring in the compound can act as a ligand in catalytic systems . Exploring its use in catalysis could lead to the discovery of new catalytic processes that are more efficient and less harmful to the environment.

Molecular Modeling

Due to its complex structure, this compound could be used in computational studies to model interactions with biological targets or to simulate new materials with desired properties .

properties

IUPAC Name |

2-[4-(aminomethyl)triazol-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c11-4-8-6-15(14-13-8)7-10(16)12-5-9-2-1-3-17-9/h1-3,6H,4-5,7,11H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZLNVAFYIRHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1464819.png)